molecular formula C19H20O3 B1669641 Cryptotanshinon CAS No. 35825-57-1

Cryptotanshinon

Katalognummer: B1669641
CAS-Nummer: 35825-57-1
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: GVKKJJOMQCNPGB-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Cryptotanshinone has shown promising results in the inhibition of cancer cell proliferation across various types of cancer. The following table summarizes the anticancer effects of cryptotanshinone on different cancer cell lines:

Cancer Type Cell Line Mechanism of Action Reference
Lung CancerA549Induces cytotoxicity and inhibits colony formation
MelanomaB16, B16BL6Induces G1 and G2/M arrest; regulates cyclins and Cdk
Breast CancerMCF-7Inhibits growth via multiple physiological pathways
Prostate CancerDU145Induces caspase-independent cell death
Cervical CancerHeLaInhibits cell proliferation through cell cycle arrest
Colorectal CancerHT-29Inhibits growth and induces apoptosis

Cardiovascular Applications

Cryptotanshinone has been traditionally used in Chinese medicine for cardiovascular health. Recent studies have highlighted its potential benefits:

  • Ischemia Prevention : Research indicates that cryptotanshinone can protect against ischemia and atherosclerosis by improving endothelial function and reducing oxidative stress .
  • Antihypertensive Effects : It has been shown to lower blood pressure in animal models by promoting vasodilation .

Anti-Diabetic Effects

Recent investigations into cryptotanshinone's role in diabetes management have revealed:

  • Blood Glucose Regulation : Cryptotanshinone has demonstrated a significant reduction in fasting blood glucose levels in diabetic models, suggesting its potential as an adjunct therapy for type II diabetes .
  • Lipid Profile Improvement : Studies have indicated that it can positively affect lipid profiles by decreasing total cholesterol and triglycerides .

Neuroprotective Effects

Emerging evidence points to cryptotanshinone's neuroprotective properties:

  • Alzheimer’s Disease : It has been suggested that cryptotanshinone may help mitigate neurodegeneration associated with Alzheimer’s disease by reducing amyloid-beta accumulation and enhancing cognitive function in animal models .
  • Anti-inflammatory Effects : Its anti-inflammatory properties may contribute to reducing neuroinflammation, a key factor in many neurodegenerative diseases .

Case Studies

Several case studies have documented the therapeutic potential of cryptotanshinone:

Case Study 1: Lung Cancer Treatment

A study involving xenograft models demonstrated that treatment with cryptotanshinone significantly reduced tumor size compared to control groups, enhancing the overall health status of the treated animals .

Case Study 2: Breast Cancer Management

In vitro studies showed that cryptotanshinone effectively inhibited the proliferation of breast cancer cells, suggesting its potential role as a therapeutic agent in breast cancer treatment strategies .

Wirkmechanismus

Target of Action

Cryptotanshinone has been found to target several key pathways. It has been shown to inhibit the JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways . It also targets type II NADH:quinone dehydrogenase (NDH-2), a component of the bacterial respiratory chain . Moreover, it has been identified to target SHP2 (Src homology phosphotyrosyl phosphatase 2) .

Mode of Action

Cryptotanshinone interacts with its targets to exert its effects. For instance, it has been shown to competitively inhibit the binding of quinone to NDH-2 . This interaction disrupts the bacterial respiratory chain, leading to the dissipation of membrane potential . In cancer cells, Cryptotanshinone inhibits the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and autophagy .

Biochemical Pathways

Cryptotanshinone affects several biochemical pathways. It inhibits the JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways, which are involved in cell proliferation, migration, invasion, transformation, autophagy, necrosis, and cellular immunity . It also modulates the TLR4-MyD88/PI3K/Nrf2 and TLR4-MyD88/NF-κB/MAPK pathways, which are involved in inflammatory responses .

Pharmacokinetics

The pharmacokinetics of Cryptotanshinone is characterized by slow absorption following oral administration, low bioavailability, and slow clearance . Its poor aqueous solubility hinders its oral bioavailability . The formulation of cryptotanshinone as nanocrystals has been shown to improve its oral bioavailability by 287-fold compared to the raw drug .

Result of Action

The interaction of Cryptotanshinone with its targets leads to various molecular and cellular effects. It has been shown to inhibit cell proliferation, migration, and invasion, and induce transformation, autophagy, necrosis, and cellular immunity . In bacterial cells, it dissipates membrane potential without causing severe damage to the bacterial membrane . In cancer cells, it induces apoptosis and autophagy .

Action Environment

The action of Cryptotanshinone can be influenced by environmental factors. For instance, its solubility, and thus its bioavailability and efficacy, can be enhanced in alkaline solvents with ethanol as a cosolvent . Furthermore, the pathological changes of pulmonary fibrosis were found to be conducive to the lung exposure of Cryptotanshinone, suggesting that the pathological environment could influence its action .

Biochemische Analyse

Biochemical Properties

Cryptotanshinone interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cell proliferation and induce cell death in cancer cells . It inhibits cell proliferation by arresting the cell cycle in G1 or G2/M phase depending on cell lines .

Cellular Effects

Cryptotanshinone has diverse effects on different types of cells. It has been shown to have no obvious effect on cell apoptosis but significantly inhibits cell proliferation . It slightly increases the expression of p53, Chk1, and Chk2 in both B16 and B16BL6 cells . Interestingly, Cryptotanshinone induces G1 arrest with a concomitant increase in p21 expression in B16BL6 cells .

Molecular Mechanism

The molecular mechanisms contributing to the anti-tumor effect of Cryptotanshinone likely involve the induction of apoptosis, targeting of ER and AR, reversion of MDR, combined pharmacotherapy, and the inhibition of cell proliferation, migration, and invasion . It has been suggested that Cryptotanshinone acts as a respiratory chain inhibitor probably by targeting type II NADH:quinone dehydrogenase (NDH-2) .

Temporal Effects in Laboratory Settings

Cryptotanshinone rapidly dissipates bacterial membrane potential without causing severe membrane damage, suggesting that this compound is a respiratory chain inhibitor . It is documented that NADH produced in the cytoplasm of S. aureus is reoxidized to NAD+ mainly by NDH-2 .

Dosage Effects in Animal Models

The brain levels of Cryptotanshinone in rats subjected to middle cerebral artery occlusion and rats treated with quinolinic acid (a neurotoxin) were about 2- to 2.5-fold higher than the control rats . Moreover, the brain levels in mdr1a (-/-) and mrp1 (-/-) mice were 10.9- and 1.5-fold higher than those in the wild-type mice, respectively .

Metabolic Pathways

Cryptotanshinone is involved in various metabolic pathways. It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway .

Transport and Distribution

Cryptotanshinone is transported and distributed within cells and tissues. A polarized transport of Cryptotanshinone was found in rat primary microvascular endothelial cell (RBMVEC) monolayers, with facilitated efflux from the abluminal side to luminal side .

Subcellular Localization

Cryptotanshinone is located in the nucleus . The periderm of S. miltiorrhiza is the primary distribution site for Cryptotanshinone . Therefore, Cryptotanshinone is involved in tanshinone biosynthesis in the plastids, where SmCPS1 and SmKSL1 enzymes catalyze tanshinone production in this species .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Cryptotanshinon kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion aus der Wurzel von Salvia miltiorrhiza unter Verwendung organischer Lösungsmittel wie Ethanol oder Methanol . Die extrahierte Verbindung wird dann durch chromatographische Verfahren gereinigt.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound häufig unter Verwendung großtechnischer Extraktionsverfahren hergestellt. Techniken wie Lösungsmittel-Antilösmittel-Fällung, Hochdruckhomogenisierung und Medienmahlen werden eingesetzt, um die Ausbeute und Reinheit der Verbindung zu verbessern . Darüber hinaus wurden Nanokristallformulierungen entwickelt, um die Bioverfügbarkeit von this compound zu verbessern .

Biologische Aktivität

Cryptotanshinone is a bioactive compound derived from Salvia miltiorrhiza, commonly known as Danshen, a traditional Chinese medicinal herb. This compound has garnered significant attention for its diverse biological activities, particularly in the realms of oncology, inflammation, and neuroprotection. Recent studies have elucidated its mechanisms of action, highlighting its potential as a therapeutic agent in various diseases.

Anticancer Properties

Cryptotanshinone exhibits substantial anticancer effects across multiple cancer types, including lung, breast, and melanoma cancers. The compound's mechanisms involve:

  • Cell Proliferation Inhibition : Cryptotanshinone has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner. For instance, in studies involving H446 lung cancer cells, treatment with 10 µM of cryptotanshinone resulted in a 40% reduction in cell growth after 48 hours .
  • Induction of Apoptosis : The compound induces apoptosis through various pathways, including the activation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. In hepatoma and breast carcinoma cells, cryptotanshinone triggered apoptosis by activating the p38/JNK pathway and inhibiting Erk1/2 signaling .
  • Cell Cycle Arrest : Cryptotanshinone causes cell cycle arrest at different phases depending on the cancer type. For example, it induces G1/G0 arrest in rhabdomyosarcoma and prostate cancer cells by downregulating cyclin D1 and phosphorylating retinoblastoma protein (Rb), while it induces G2/M arrest in melanoma cells by upregulating cyclins A1 and B1 .

Anti-inflammatory Effects

The anti-inflammatory properties of cryptotanshinone are mediated through several signaling pathways:

  • Inhibition of Pro-inflammatory Cytokines : Cryptotanshinone reduces the expression of pro-inflammatory cytokines by modulating the TLR4-MyD88/NF-κB pathway . This modulation helps alleviate inflammation in various models.
  • Fibrosis Reduction : Studies indicate that cryptotanshinone can reduce organ fibrosis through regulation of the Hedgehog and Nrf2/HO-1 pathways .

Neuroprotective Effects

Cryptotanshinone also shows promise in neuroprotection:

  • Protection Against Neurodegeneration : The compound has been linked to protective effects against neurodegenerative diseases by inhibiting the PI3K/AKT-eNOS pathway, which is crucial for neuronal survival .

The biological activities of cryptotanshinone are attributed to its interaction with various molecular pathways:

PathwayEffectReference
JAK2/STAT3Inhibits tumor growth
TLR4-MyD88/NF-κBReduces inflammation
PI3K/AKTNeuroprotection
ROS inductionTriggers apoptosis
Cell Cycle RegulationInduces cell cycle arrest

Lung Cancer Study

A study demonstrated that cryptotanshinone inhibited lung tumor growth by enhancing CD4+ T cell proliferation through the JAK2/STAT4 pathway. The results indicated that treatment with cryptotanshinone significantly increased cytotoxicity in CD4+ T cells while inhibiting tumor cell proliferation .

Melanoma Study

In another research effort, cryptotanshinone was tested on B16 melanoma cells. The findings revealed that it induced significant cytotoxicity at concentrations above 25 µM and caused morphological changes indicative of apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of cryptotanshinone is essential for its therapeutic application:

  • Distribution : In animal models, cryptotanshinone primarily distributes to the liver, lungs, brain, and heart. Minimal amounts are recovered unchanged in urine, indicating extensive metabolism .
  • Bioavailability : Studies show that oral bioavailability can be significantly improved through formulation modifications. For instance, an inclusion complex formulation increased bioavailability from 2.05% to 6.90% in rats .

Eigenschaften

IUPAC Name

(1R)-1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKKJJOMQCNPGB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044072
Record name Cryptotanshinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35825-57-1
Record name Cryptotanshinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35825-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryptotanshinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035825571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptotanshinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15579
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cryptotanshinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRYPTOTANSHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E9SXT166N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptotanshinone
Reactant of Route 2
Cryptotanshinone
Reactant of Route 3
Cryptotanshinone
Reactant of Route 4
Cryptotanshinone
Reactant of Route 5
Cryptotanshinone
Reactant of Route 6
Cryptotanshinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.